molecular formula C8H13NO B3218454 Hexahydro-1H-isoindol-4(2H)-one CAS No. 119015-44-0

Hexahydro-1H-isoindol-4(2H)-one

Cat. No.: B3218454
CAS No.: 119015-44-0
M. Wt: 139.19 g/mol
InChI Key: BGXMXYKDFFAEKA-UHFFFAOYSA-N
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Description

Hexahydro-1H-isoindol-4(2H)-one is a heterocyclic organic compound with a unique structure that includes a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydro-1H-isoindol-4(2H)-one can be synthesized through several methods. One common approach involves the reduction of phthalimide derivatives. For instance, the reduction of 1,2,3,6-tetrahydrophthalimide using lithium aluminum hydride (LiAlH4) can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of phthalimide derivatives under controlled conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-1H-isoindol-4(2H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isoindole derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Isoindole derivatives.

    Reduction: More saturated nitrogen-containing compounds.

    Substitution: Various substituted isoindolones depending on the substituent used.

Scientific Research Applications

Hexahydro-1H-isoindol-4(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of polymers and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which hexahydro-1H-isoindol-4(2H)-one exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Hexahydro-1H-isoindol-4(2H)-one can be compared with other similar compounds such as:

    Hexahydro-1H-isoindole: Similar structure but lacks the carbonyl group.

    Isoindoline: A fully saturated derivative without the carbonyl group.

    Phthalimide: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct reactivity and potential for various applications .

Properties

IUPAC Name

1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-7,9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMXYKDFFAEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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